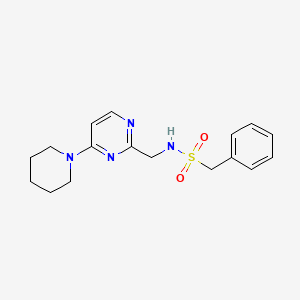
1-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)methanesulfonamide (referred to as the compound hereafter) is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article compiles findings from various studies to elucidate the compound's biological activity, including its effects on tumor cell proliferation, migration, and potential mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a phenyl group, a piperidine moiety, and a pyrimidine ring, all linked via a methanesulfonamide group. The molecular formula is C16H20N4O2S, with a molecular weight of approximately 336.42 g/mol. This structural configuration is significant for its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar sulfonamide compounds. For instance, research on 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA) demonstrated significant inhibition of tumor cell proliferation and migration, suggesting that compounds with similar structural features could exhibit comparable effects. PMSA was shown to induce ferroptosis in tumor cells by modulating the KEAP1-NRF2-GPX4 signaling pathway, which is crucial for cellular oxidative stress responses .
Table 1: Summary of Biological Activities
The mechanism by which the compound exerts its biological effects appears to be multifaceted:
- Oxidative Stress Modulation : The compound may increase reactive oxygen species (ROS) levels within tumor cells, leading to oxidative stress and subsequent cell death.
- Targeting Key Proteins : By binding to proteins involved in oxidative stress response (e.g., NRF2), the compound could inhibit their protective functions, promoting ferroptosis.
- Cell Signaling Pathways : The modulation of signaling pathways such as KEAP1-NRF2-GPX4 is critical in understanding how this compound affects tumor biology.
Case Studies and Research Findings
Several studies have explored related compounds with similar structures:
- Study on PMSA : This study found that PMSA inhibited tumor cell growth and migration while promoting ferroptosis through downregulation of key survival proteins .
- Piperidine Derivatives : Research indicates that piperidine derivatives often exhibit significant pharmacological activities including antibacterial and antitumor effects, reinforcing the potential utility of the compound in therapeutic applications .
Propiedades
IUPAC Name |
1-phenyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,14-15-7-3-1-4-8-15)19-13-16-18-10-9-17(20-16)21-11-5-2-6-12-21/h1,3-4,7-10,19H,2,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJVAWXDSJPGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













